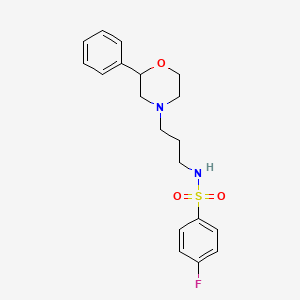

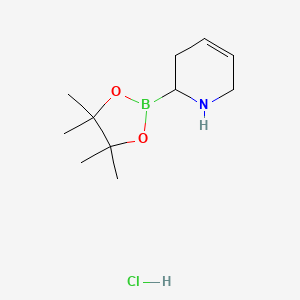

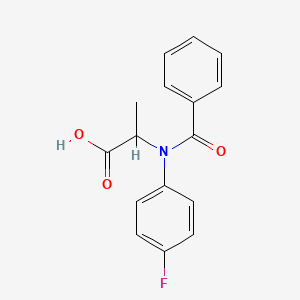

4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves complex reactions aiming to introduce specific functional groups that impart desired biological activities. For example, compounds with sulfonamide linkage have been synthesized for their high-affinity inhibition of certain enzymes, such as kynurenine 3-hydroxylase, indicating a methodological approach that could be relevant for synthesizing the compound (Röver et al., 1997). Furthermore, N-fluoro derivatives of benzenesulfonamide, like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, have been developed as electrophilic fluorinating reagents, suggesting a pathway for introducing fluorine atoms into benzenesulfonamide frameworks (Yasui et al., 2011).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides can be characterized by various spectroscopic and crystallographic techniques. For instance, the crystal structures of certain benzenesulfonamides reveal how substituents affect molecular conformation and supramolecular architecture, which is crucial for understanding the molecular structure of 4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides undergo various chemical reactions that modify their properties and potential biological activities. A novel rearrangement reaction of N-fluoro-N-alkyl benzenesulfonamide highlights the reactivity of such compounds, potentially relevant for the chemical modification of the target compound (Wang et al., 2018).

Physical Properties Analysis

The physical properties of benzenesulfonamides, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Detailed investigations into the crystal structures of related compounds provide insights into their physical characteristics, including the impact of fluorine substitution on molecular packing and hydrogen bonding patterns (Suchetan et al., 2015).

Chemical Properties Analysis

The chemical properties of benzenesulfonamides, including reactivity, stability, and interaction with biological targets, are crucial for their potential applications. Studies on the synthesis and bioactivity of various benzenesulfonamide derivatives reveal the significance of substituents in determining their inhibitory activity against enzymes like cyclooxygenase-2, indicating the importance of chemical modifications for enhancing biological efficacy (Pal et al., 2003).

Aplicaciones Científicas De Investigación

Cyclooxygenase-2 Inhibition

Research has shown that benzenesulfonamide derivatives, particularly those with fluorine substitutions, exhibit selective inhibitory activities against the cyclooxygenase-2 (COX-2) enzyme. These findings are significant in the development of anti-inflammatory and analgesic agents. For instance, the introduction of a fluorine atom in such compounds has been found to preserve COX-2 potency while enhancing selectivity against COX-1, leading to the identification of potent and selective COX-2 inhibitors for the treatment of conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Several benzenesulfonamide compounds have been synthesized and evaluated for their ability to inhibit carbonic anhydrase (CA) enzymes, which play crucial roles in physiological processes such as respiration and acid-base balance. For example, compounds incorporating fluorine-substituted benzenesulfonamide moieties have demonstrated significant inhibitory effects on human carbonic anhydrase isoforms, highlighting their potential as therapeutic agents in treating disorders related to dysregulated enzyme activity (Bilginer et al., 2019).

Synthetic and Structural Chemistry

The synthesis and characterization of fluorine-substituted benzenesulfonamides have contributed to the understanding of their structural properties and reactivity. For instance, studies on polymorphism, crystal structure, and biotransformation have provided valuable insights into the physicochemical properties of these compounds, influencing their application in drug development and other fields of chemistry (Terada et al., 2012; Słoczyńska et al., 2018).

Fluorometric Sensing Applications

Innovative research has explored the use of benzenesulfonamide derivatives for selective fluorometric sensing, particularly for metal ions like Hg^2+. This application underscores the versatility of fluorine-substituted benzenesulfonamides in analytical chemistry, providing a basis for the development of novel sensors with high sensitivity and selectivity (Bozkurt & Gul, 2018).

Propiedades

IUPAC Name |

4-fluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN2O3S/c20-17-7-9-18(10-8-17)26(23,24)21-11-4-12-22-13-14-25-19(15-22)16-5-2-1-3-6-16/h1-3,5-10,19,21H,4,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGXANUUKIPWHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(3-(2-phenylmorpholino)propyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)

![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2498288.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2498290.png)

![1-(4-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2498292.png)

![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2498304.png)